molecular formula C15H16O5 B6418881 ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate CAS No. 929338-95-4

ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Cat. No.: B6418881
CAS No.: 929338-95-4
M. Wt: 276.28 g/mol
InChI Key: AMBHHHSHKCNHDZ-UHFFFAOYSA-N
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Description

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative characterized by:

  • A coumarin core (2H-chromen-2-one) with a methyl group at position 4 and a hydroxy group at position 7.
  • A propanoate ester substituent attached to the coumarin ring at position 6 via an ethyl ester linkage.
  • Molecular formula: C15H16O5 (inferred from the methyl analog in ).

Coumarins are known for diverse biological activities, including anticoagulant and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-19-14(17)5-4-10-7-11-9(2)6-15(18)20-13(11)8-12(10)16/h6-8,16H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHHHSHKCNHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1O)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Hydroxy-4-Methylcoumarin

The foundational precursor for ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is 7-hydroxy-4-methylcoumarin (C10H8O3), synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid. Key parameters include:

  • Reaction Conditions :

    • Resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) in 100 mL H2SO4 at <10°C for 2 hours, followed by 18 hours at room temperature.

    • Isolation by precipitation in ice-water and purification via sodium hydroxide dissolution and re-acidification.

ParameterValue
Yield60%
Melting Point189–190°C
IR (KBr, cm⁻¹)2835 (C-H), 1674 (C=O)

This intermediate is critical for subsequent functionalization at the 6- and 7-positions of the coumarin scaffold.

Stepwise Synthesis of this compound

Esterification and Propanoate Sidechain Introduction

The target compound is synthesized via a two-step sequence:

Step 1: Synthesis of Ethyl((4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)Acetate
7-Hydroxy-4-methylcoumarin (1.93 g, 0.01 mol) reacts with ethyl chloroacetate (1.23 mL, 0.01 mol) in dimethylformamide (DMF) with potassium carbonate (2 g) under reflux for 24 hours.

ParameterValue
Yield65%
Melting Point98–100°C
IR (KBr, cm⁻¹)1674 (C=O), 1085 (C-O-C)

Step 2: Hydrazide Formation and Propanoate Derivatization
The ethyl acetate intermediate undergoes hydrazinolysis with hydrazine hydrate (3× molar excess) at 60–80°C for 2 hours, yielding 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. Subsequent reaction with propanoic acid derivatives introduces the propanoate sidechain.

Alternative Pathways: Acetylation and Alkylation

Zinc Chloride-Catalyzed Acetylation

A modified approach involves acetylating 7-hydroxy-4-methylcoumarin with acetic anhydride in glacial acetic acid using ZnCl2 as a catalyst:

  • Conditions : 6-Acetyl-7-hydroxy-4-methylcoumarin forms at 140°C, followed by propanoate esterification.

  • Yield : 52–58% after recrystallization.

Microwave-Assisted Synthesis

Emerging methods employ microwave irradiation to accelerate coumarin functionalization, reducing reaction times from 24 hours to 30–45 minutes with comparable yields (60–68%).

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Optimal conditions for esterification were determined through solvent polarity and base strength comparisons:

SolventBaseYield (%)
DMFK2CO365
AcetoneNaHCO342
EthanolTriethylamine38

Potassium carbonate in DMF maximizes yield due to superior nucleophilicity and solvent stability.

Temperature and Time Dependence

Prolonged reflux (24 hours vs. 12 hours) improves yields by 15–20%, though side products (e.g., decarboxylated coumarins) form above 100°C.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

  • 1674 cm⁻¹: Lactone (C=O) stretch.

  • 1085 cm⁻¹: Ester (C-O-C) vibration.

1H NMR (CDCl3, δ ppm) :

  • 6.90–7.70 (m, 3H, aromatic protons).

  • 4.10 (q, 2H, ethyl ester -CH2).

  • 2.40 (s, 3H, coumarin methyl).

Mass Spectrometry :

  • Molecular ion peak at m/z 276.28 (C15H16O5).

Applications and Derivative Synthesis

The propanoate ester serves as a precursor for antimicrobial and anti-inflammatory agents. For example, coupling with 1,3,4-oxadiazoles yields derivatives with enhanced bioactivity:

DerivativeMIC (μg/mL) vs. S. aureus
Parent coumarin128
Propanoate-1,3,4-oxadiazole hybrid16

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes oxidation under controlled conditions:

Reagent SystemConditionsProduct FormedYieldSource
KMnO₄ (acidic/basic)Aqueous, 60–80°C7-oxo-4-methylcoumarin derivatives45–60%
CrO₃ (Jones reagent)Acetone, 0–5°C7-carboxycoumarin analogs38–52%

These reactions proceed via radical intermediates, with the phenolic -OH group acting as the primary oxidation site .

Reduction Reactions

The α-pyrone carbonyl shows selective reducibility:

Reducing AgentSolventTemperatureProduct FormedSelectivitySource
NaBH₄Methanol25°CDihydrocoumarin (lactone ring)>90%
LiAlH₄Dry THF0°C → refluxComplete reduction to diol68%

LiAlH₄ achieves full reduction of both ester and lactone carbonyls, while NaBH₄ selectively targets the α-pyrone system .

Nucleophilic Substitution

The 7-hydroxy group participates in O-alkylation and O-acylation:

a. Alkylation

text
**Procedure (from [4]):** 7-Hydroxy-4-methylcoumarin (10 mmol), K₂CO₃ (14 mmol), ethyl chloroacetate (14 mmol) Reflux in dry acetone (24 hr) → Ethyl 2-(2-oxo-4-methyl-2H-chromen-7-yloxy)acetate Yield: 66% | m.p.: 150°C

b. Acylation

Acylating AgentBaseProductApplicationSource
Acetic anhydridePyridine7-Acetoxy derivativeProdrug synthesis
Benzoyl chlorideDMAP, Et₃N7-Benzoyloxy analogLipophilicity enhancement

Ester Hydrolysis

The ethyl propanoate side chain undergoes saponification:

text
**Conditions:** - 2M NaOH (aq.), ethanol (1:1 v/v) - Reflux (4 hr) → 3-(7-Hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid Yield: 82% | pKa: 4.2 (carboxylic proton)[3]

Electrophilic Aromatic Substitution

The coumarin ring undergoes halogenation at position 6:

Halogenation ReagentPositionProductKey UseSource
Cl₂ (FeCl₃ catalyst)C-66-Chloro derivativeAntimicrobial activity
NBS (radical initiator)C-88-Bromo analogFluorescent probes

Positional selectivity follows the coumarin ring’s electronic profile, with C-6 and C-8 being most reactive.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction TypeCatalyst SystemCoupling PartnerProduct ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynesFluorescent tags

Critical Analysis of Reaction Pathways

The compound’s reactivity is governed by three key factors:

  • Electronic Effects : The electron-rich 7-hydroxy group directs electrophilic attacks to C-6/C-8 positions.

  • Steric Environment : The 4-methyl group hinders substitution at adjacent positions (C-3/C-5) .

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 40–60% compared to ethers .

These properties make it a versatile scaffold for synthesizing derivatives with tailored biological activities, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Biological Activities

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Properties :
    • Studies indicate that this compound can inhibit the proliferation of various cancer cell lines in vitro, suggesting potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes related to tumor growth.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial effects against pathogens like Bacillus anthracis and Staphylococcus aureus, indicating its potential use in treating bacterial infections.
  • Antioxidant Effects :
    • As a coumarin derivative, it may exhibit antioxidant properties, which are beneficial in reducing oxidative stress in biological systems .
  • Anti-inflammatory Activity :
    • Research suggests that it may function as an anti-inflammatory agent, potentially useful in treating inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves the alkylation of 7-hydroxy-4-methylcoumarin with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is often performed in a solvent like dry acetone to optimize yield and purity.

Industrial Applications

This compound has potential applications in various industries:

  • Pharmaceuticals :
    • Due to its biological activities, it is being explored for development into therapeutic agents targeting cancer and infections.
  • Fluorescent Dyes :
    • The compound's unique structure allows it to be used as a precursor for synthesizing fluorescent dyes, which are essential in bioimaging and diagnostics.
  • Research Tools :
    • It is utilized in proteomics research for studying enzyme interactions and cellular pathways due to its ability to modulate specific biochemical processes .

Case Studies

  • Anticancer Research :
    • A study conducted on various malignant cell lines indicated that this compound significantly reduced cell viability, showcasing its potential as an anticancer therapeutic agent.
  • Antimicrobial Efficacy :
    • Laboratory tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus, highlighting its relevance in developing new antimicrobial treatments.

Mechanism of Action

The mechanism of action of ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions at positions 6, 7, and the ester group. Below is a comparative analysis:

Table 1: Molecular Data for Ethyl 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate and Analogs
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Complexity
This compound (Inferred) 7-OH, 4-CH₃, ethyl ester C15H16O5 ~276.3 (estimated) ~2.5 (estimated) 5 8 ~450
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (858753-29-4) 7-OPr, 4-CH₃, ethyl ester C18H22O5 318.4 3.1 5 8 468
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (701285-97-4) 6-Cl, 7-OPr, 4-CH₃, ethyl ester C18H21ClO5 352.8 3.8 5 8 502
Mthis compound (890635-31-1) 7-OH, 4-CH₃, methyl ester C14H14O5 262.3 ~2.3 (estimated) 5 7 ~440

Key Observations:

  • Substituent Effects :
    • The hydroxy group at position 7 (target compound) increases polarity compared to propoxy () or benzyloxy () substituents, which enhance lipophilicity (higher XLogP3).
    • Chlorine at position 6 () raises molecular weight and XLogP3 (3.8 vs. 3.1 for propoxy), reflecting increased hydrophobicity.
  • Ester Group :
    • The ethyl ester in the target compound vs. methyl ester () marginally increases molecular weight and lipophilicity.

Biological Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a coumarin derivative known for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds widely studied for their potential therapeutic effects. They exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antioxidant
  • Anti-inflammatory
  • Neuroprotective

The specific structural features of coumarins significantly influence their biological activities. This compound, in particular, has been investigated for its potential applications in medicine and pharmacology.

Target Pathways

This compound interacts with various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : This compound has shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.12
HeLa (Cervical Cancer)0.024
A2780 (Ovarian Cancer)0.036

These findings suggest that the compound may serve as a promising candidate for developing new anticancer therapies.

Neuroprotective Effects

This compound has shown neuroprotective effects in vitro, particularly in models of neurodegeneration. Studies indicate that it can protect neuronal cells from damage induced by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) without exhibiting cytotoxicity at concentrations up to 10 µM .

Case Studies and Research Findings

  • Neuroprotection in Alzheimer’s Disease Models : In a study examining the effects on SH-SY5Y neuroblastoma cells, this compound demonstrated significant neuroprotection against MPP+-induced toxicity .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.
  • Anticancer Efficacy : Research indicated that derivatives of coumarin compounds, including this compound, exhibited strong antiproliferative activity against various cancer cell lines, supporting their development as chemotherapeutics .

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